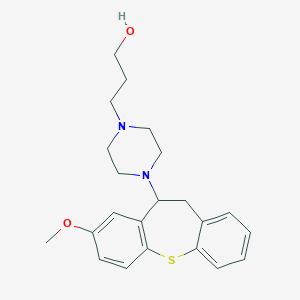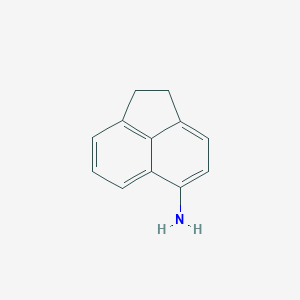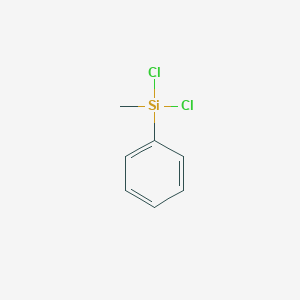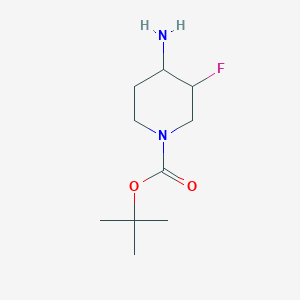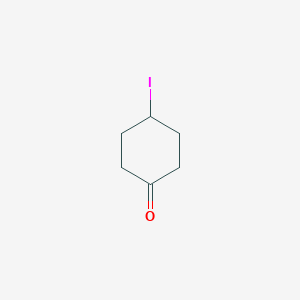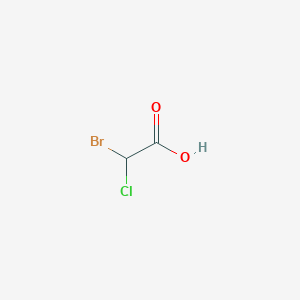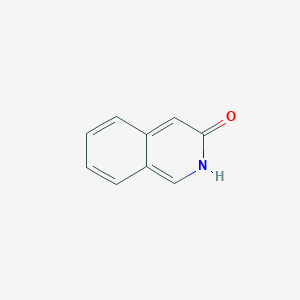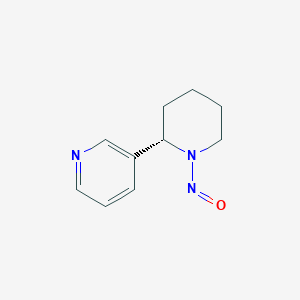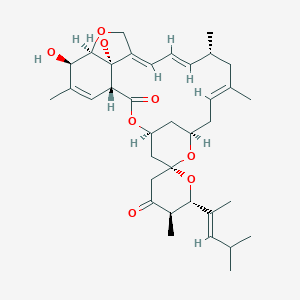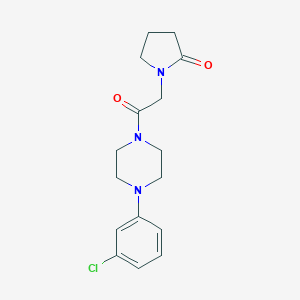
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has gained significant attention in the scientific research field. It is a derivative of piperazine and is commonly used in medicinal chemistry, especially in the development of antipsychotic drugs.
Mecanismo De Acción
The exact mechanism of action of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also interacts with other neurotransmitter systems, such as serotonin and glutamate, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is responsible for its antipsychotic effects. It also increases the release of GABA, a neurotransmitter that has inhibitory effects on the central nervous system, which may contribute to its anxiolytic and sedative effects. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent and selective pharmacological effects, making it a useful tool for studying various neurotransmitter systems. However, it has several limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-. One potential direction is the development of novel drugs based on its chemical structure, which could have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as inflammation-related disorders.
In conclusion, piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop novel drugs based on its chemical structure.
Métodos De Síntesis
The synthesis of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves the reaction of 3-chlorophenylhydrazine with 2-oxo-1-pyrrolidineacetic acid in the presence of acetic anhydride and triethylamine. The reaction occurs through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the development of drugs to treat various mental disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammation-related diseases.
Propiedades
Número CAS |
131028-02-9 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
Fórmula molecular |
C16H20ClN3O2 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-3-1-4-14(11-13)18-7-9-19(10-8-18)16(22)12-20-6-2-5-15(20)21/h1,3-4,11H,2,5-10,12H2 |
Clave InChI |
HZWKRHQTTJJKDX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Otros números CAS |
131028-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



